CJCHXUPJGGBJMH-UHFFFAOYSA-L
CJCHXUPJGGBJMH-UHFFFAOYSA-L
Brand Name:
Vulcanchem
CAS No.:
109448-61-5
VCID:
VC20843878
InChI:
InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2
SMILES:
C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-]
Molecular Formula:
C16H38I2N2O
Molecular Weight:
528.29 g/mol
CJCHXUPJGGBJMH-UHFFFAOYSA-L
CAS No.: 109448-61-5
Cat. No.: VC20843878
Molecular Formula: C16H38I2N2O
Molecular Weight: 528.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 109448-61-5 |
|---|---|
| Molecular Formula | C16H38I2N2O |
| Molecular Weight | 528.29 g/mol |
| IUPAC Name | trimethyl-[5-[5-(trimethylazaniumyl)pentoxy]pentyl]azanium;diiodide |
| Standard InChI | InChI=1S/C16H38N2O.2HI/c1-17(2,3)13-9-7-11-15-19-16-12-8-10-14-18(4,5)6;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
| Standard InChI Key | CJCHXUPJGGBJMH-UHFFFAOYSA-L |
| SMILES | C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
| Canonical SMILES | C[N+](C)(C)CCCCCOCCCCC[N+](C)(C)C.[I-].[I-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator